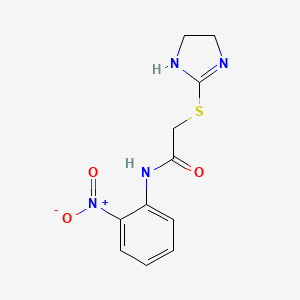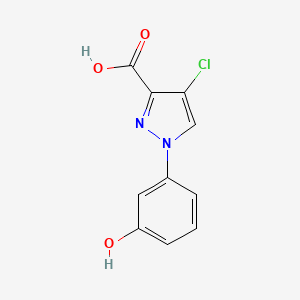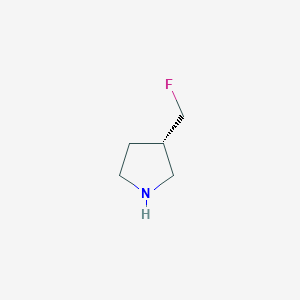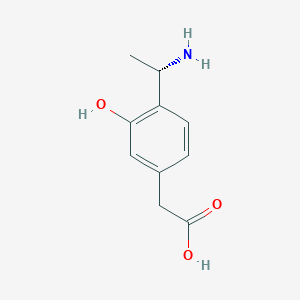
(S)-2-(4-(1-Aminoethyl)-3-hydroxyphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(4-(1-Aminoethyl)-3-hydroxyphenyl)acetic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an aminoethyl group and a hydroxyphenyl group, making it a versatile building block for the synthesis of numerous pharmaceuticals and natural compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-(1-Aminoethyl)-3-hydroxyphenyl)acetic acid can be achieved through several methods. One common approach involves the use of engineered transaminase polypeptides, which convert substrates like 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol with high enantiomeric excess and conversion rates . Another method involves the reaction of racemic 4-(1-aminoethyl)-benzoic acid methyl ester with an acylating agent in the presence of a lipase to form the desired product .
Industrial Production Methods
Industrial production of this compound often relies on biocatalytic processes due to their efficiency and selectivity. The use of engineered transaminases and lipases in large-scale reactors allows for the production of this compound with high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(4-(1-Aminoethyl)-3-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The hydroxyphenyl group can be reduced to form phenyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like acyl chlorides for substitution reactions. The reactions are typically carried out under mild conditions to preserve the chiral integrity of the compound .
Major Products
The major products formed from these reactions include imines, oximes, phenyl derivatives, and various substituted amides, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Aplicaciones Científicas De Investigación
(S)-2-(4-(1-Aminoethyl)-3-hydroxyphenyl)acetic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (S)-2-(4-(1-Aminoethyl)-3-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The hydroxyphenyl group can participate in aromatic interactions, further enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-(4-(1-Aminoethyl)-3-hydroxyphenyl)acetic acid
- (S)-3-(1-Aminoethyl)-4-fluorobenzoic acid
- (S)-4-(1-Aminoethyl)-benzoic acid methyl ester
Uniqueness
(S)-2-(4-(1-Aminoethyl)-3-hydroxyphenyl)acetic acid is unique due to its specific chiral configuration and the presence of both aminoethyl and hydroxyphenyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various applications .
Propiedades
Fórmula molecular |
C10H13NO3 |
|---|---|
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
2-[4-[(1S)-1-aminoethyl]-3-hydroxyphenyl]acetic acid |
InChI |
InChI=1S/C10H13NO3/c1-6(11)8-3-2-7(4-9(8)12)5-10(13)14/h2-4,6,12H,5,11H2,1H3,(H,13,14)/t6-/m0/s1 |
Clave InChI |
OPRIPKIJBYLDTP-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](C1=C(C=C(C=C1)CC(=O)O)O)N |
SMILES canónico |
CC(C1=C(C=C(C=C1)CC(=O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



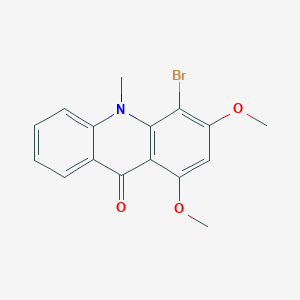
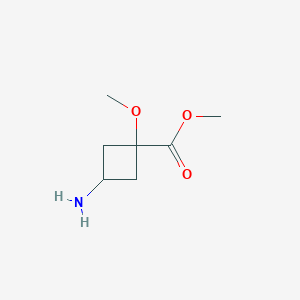
![tert-Butyl 3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hemioxalate](/img/structure/B12932369.png)
![4-[(4-Methoxyacridin-9-YL)amino]-N-(1,3-thiazol-2-YL)benzene-1-sulfonamide](/img/structure/B12932371.png)

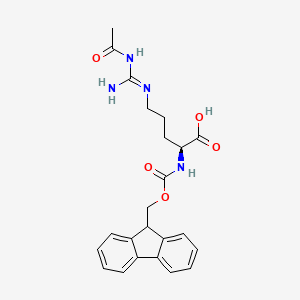
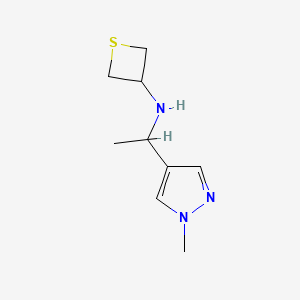

![tert-Butyl ((6-azaspiro[3.5]nonan-2-yl)methyl)carbamate](/img/structure/B12932399.png)
![Bicyclo[4.3.1]decan-10-one](/img/structure/B12932401.png)
